physicochemical characteristics of (2R,4R)-4-fluoro-2-methylpiperidine HCl
physicochemical characteristics of (2R,4R)-4-fluoro-2-methylpiperidine HCl
The following technical guide details the physicochemical characteristics, structural analysis, and experimental considerations for (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride . This document is structured to support decision-making in medicinal chemistry and process development.
Executive Summary & Compound Identity
(2R,4R)-4-fluoro-2-methylpiperidine HCl is a chiral, fluorinated saturated heterocycle used as a building block in drug discovery to modulate basicity, lipophilicity, and metabolic stability. Unlike its non-fluorinated parent, the introduction of the fluorine atom at the C4 position creates significant electronic and conformational biases that influence receptor binding and bioavailability.
| Property | Specification |
| IUPAC Name | (2R,4R)-4-Fluoro-2-methylpiperidine hydrochloride |
| Chemical Formula | C₆H₁₂FN · HCl |
| Molecular Weight | 153.63 (Free Base) / 190.09 (Salt) |
| Stereochemistry | cis-2-methyl-4-fluoropiperidine (assuming chair conformation) |
| CAS Number | Not widely listed; Custom Synthesis (Analogous to 1023305-87-4 for racemate) |
| Appearance | White to off-white hygroscopic solid |
Structural & Conformational Analysis
The physicochemical behavior of this compound is governed by the interplay between the steric bulk of the C2-methyl group and the stereoelectronic effects of the C4-fluorine atom.
Stereochemical Configuration
The (2R,4R) designation defines the absolute configuration. In the lowest-energy chair conformation of the piperidine ring:
-
C2-Methyl ((2R)): Adopts the equatorial position to minimize 1,3-diaxial strain (A-value ~1.7 kcal/mol).
-
C4-Fluorine ((4R)): Based on Cahn-Ingold-Prelog (CIP) priorities (F > C3 > C5 > H), the (4R) configuration with an equatorial C2-methyl places the fluorine atom in the equatorial position.
Thus, (2R,4R)-4-fluoro-2-methylpiperidine exists predominantly as the cis-diequatorial conformer.
Conformational Equilibrium & The "Fluorine Effect"
While the methyl group anchors the ring, the fluorine atom introduces competing forces.[1] In many piperidines, an axial fluorine is stabilized by a charge-dipole interaction with the protonated nitrogen (
-
Implication: The equatorial fluorine lacks the stabilizing antiparallel alignment with the
bond found in axial isomers.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Result: This isomer is thermodynamically distinct from its (2R,4S) diastereomer (where F would be axial).
Physicochemical Properties[1][3]
Acid Dissociation Constant (pKa)
Fluorine substitution on the piperidine ring lowers the pKa of the amine via inductive electron withdrawal (
-
Parent Piperidine: pKa
11.2. -
4-Fluoropiperidine: pKa
9.8. -
(2R,4R)-Isomer Specifics: The equatorial orientation of the fluorine in the (2R,4R) isomer exerts a weaker base-weakening effect compared to an axial fluorine.
-
Axial F: Stronger through-space electrostatic repulsion of the lone pair/proton, often lowering pKa further (e.g., to ~8.5-9.0).
-
Equatorial F: Inductive effect dominates but is attenuated by distance and lack of hyperconjugative alignment.
-
Predicted pKa: 9.5 – 9.9 .
-
Lipophilicity (LogP/LogD)
-
LogP (Neutral): ~0.6 (Fluorine typically increases lipophilicity vs H, but decreases it vs Methyl).
-
LogD (pH 7.4): Since the pKa is ~9.7, the compound is >99% protonated at physiological pH.
-
LogD
: -2.5 to -1.5 (Highly soluble in aqueous media).
-
Solubility & Hygroscopicity
-
Water Solubility: Very High (>50 mg/mL) due to the ionic nature of the HCl salt.
-
Hygroscopicity: Fluorinated amine salts are often hygroscopic. The disruption of the crystal lattice by the C2-methyl group likely increases hygroscopicity compared to the unsubstituted 4-fluoropiperidine.
-
Handling Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Synthesis & Purity Profile
The synthesis of (2R,4R)-4-fluoro-2-methylpiperidine typically involves deoxofluorination of a chiral alcohol precursor. This reaction proceeds with inversion of configuration , a critical detail for route planning.
Synthetic Pathway (Retrosynthesis)
To obtain the (2R,4R) [cis-diequatorial] product, one must start from the (2R,4S) [trans] alcohol.
Key Impurities
-
Elimination Product: 4-fluoro-2-methyl-1,2,3,6-tetrahydropyridine (Alkene). Formed if the reaction temperature is too high during fluorination.
-
Diastereomer: (2R,4S)-isomer (Trans). Arises from incomplete inversion or double inversion mechanisms (rare).
-
Des-fluoro: 2-methylpiperidine.[2] From over-reduction if hydrogenation was used in previous steps.
Experimental Protocols
Analytical Verification (NMR)
The stereochemistry is best validated using
- F NMR: Look for a multiplet around -180 ppm (typical for secondary fluorides).
-
H NMR (
):-
Geminal (
): ~48 Hz. -
Vicinal (
):-
If F is equatorial (Target):
coupling is smaller (~10-12 Hz) and is small (~3-5 Hz). -
If F were axial (Impurity):
coupling would be large (~25-30 Hz).
-
-
Diagnostic: The absence of a large >20 Hz vicinal coupling (other than the geminal) confirms the equatorial orientation of the fluorine.
-
pKa Determination (Potentiometric Titration)
Since exact literature values are sparse, the following protocol is recommended for internal validation:
-
Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water (0.1 M KCl ionic strength).
-
Titration: Titrate with 0.1 M KOH using a standardized glass electrode.
-
Calculation: Use the Bjerrum plot method to determine
. -
Control: Run unsubstituted piperidine HCl as a reference standard (Expect ~11.2).
Applications in Drug Design[1][2][5]
-
Metabolic Blocking: The C4-fluorine blocks oxidative metabolism (hydroxylation) at the susceptible C4 position, prolonging half-life (
). -
Basicity Modulation: Lowers pKa by ~1.5 units compared to the methyl-piperidine parent. This reduces the percentage of the drug that is ionized in the gut (pH 6-7), potentially improving membrane permeability and oral absorption.
-
hERG Avoidance: Reducing the basicity of the piperidine nitrogen is a proven strategy to reduce affinity for the hERG potassium channel, mitigating cardiotoxicity risks.
References
-
Conformational Behavior of Fluorinated Piperidines
- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
- Source:Chem. Eur. J.2020, 26, 1–9.
-
URL:[Link]
-
pKa Modulation in Drug Discovery
-
Synthesis of Fluorinated Piperidines
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2S)-4,4-DIFLUORO-2-METHYLPIPERIDINE | CymitQuimica [cymitquimica.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PubMed [pubmed.ncbi.nlm.nih.gov]
